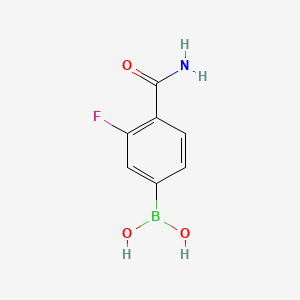
(4-Carbamoyl-3-fluorophenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carbamoyl-3-fluorophenyl)boronic acid, also known as (4-Carbamoyl-3-fluorophenyl)boronic acid, is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.945. The purity is usually 95%.
BenchChem offers high-quality (4-Carbamoyl-3-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carbamoyl-3-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glukose-responsives Mikronadel-Pflaster
Diese Verbindung wurde bei der Entwicklung eines glukose-responsiven Mikronadel-Pflasters für die geschlossene Schleife mit Doppelhormonabgabe verwendet . Die glukose-responsiven Phenylboronsäure-Einheiten können an Glukose binden, um die Nettoladung der gesamten polymeren Matrix innerhalb der Mikronadeln reversibel zu verschieben . Dadurch kann das Freisetzungsverhältnis des negativ geladenen Insulins und des positiv geladenen Glukagon-Analogs aus dem Pflaster dynamisch auf die Schwankung des Blutzuckerspiegels abgestimmt werden .
Kupplungsreaktionen
(4-Carbamoyl-3-fluorophenyl)boronsäure kann als Reaktant in Kupplungsreaktionen mit Arenediazoniumtetrafluoroboraten, Iodoniumsalzen und Iodanen verwendet werden . Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Verbindungen.
Synthese biologisch aktiver Terphenyle
Diese Verbindung wird zur Herstellung neuartiger biologisch aktiver Terphenyle verwendet . Terphenyle sind eine Art polycyclischer aromatischer Kohlenwasserstoffe mit einer breiten Palette an Anwendungen in der organischen Elektronik und Photonik.
Suzuki-Kupplung
Die Suzuki-Kupplung ist eine Art von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, und this compound kann als Reaktant in diesem Prozess verwendet werden . Diese Reaktion wird in der organischen Chemie häufig zur Synthese verschiedener organischer Verbindungen eingesetzt.
Synthese von flüssigkristallinen Fluorbiphenylcyclohexenen und Difluoroterphenylen
Obwohl die spezifische Verbindung nicht erwähnt wird, wurden ähnliche Fluorphenylboronsäuren zur Herstellung neuartiger flüssigkristalliner Fluorbiphenylcyclohexene und Difluoroterphenyle verwendet . Diese Verbindungen haben Anwendungen im Bereich der Flüssigkristallanzeigen.
Synthese von o-Phenylphenolen
Wieder wurden ähnliche Fluorphenylboronsäuren bei der Synthese von o-Phenylphenolen verwendet . Diese Verbindungen sind potente Leukotrien-B4-Rezeptor-Agonisten, die ein therapeutisches Potenzial bei der Behandlung von entzündlichen Erkrankungen haben.
Eigenschaften
IUPAC Name |
(4-carbamoyl-3-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXXEWDYAWOZRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660285 |
Source


|
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-39-8 |
Source


|
| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
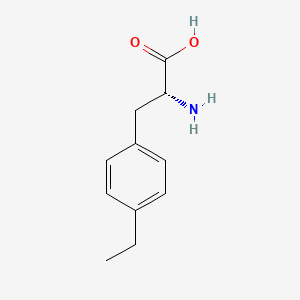
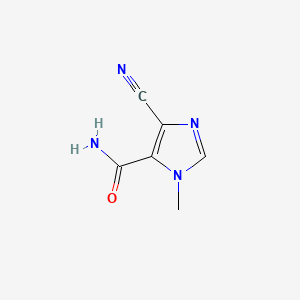
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
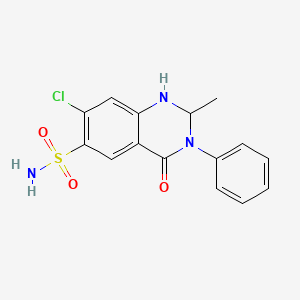
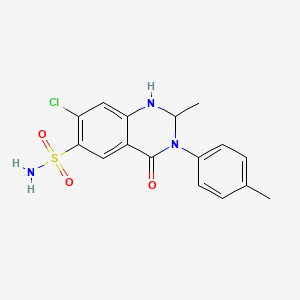
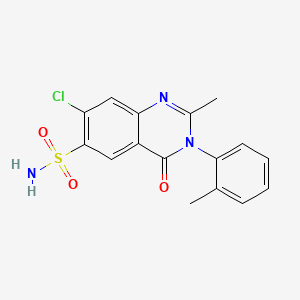
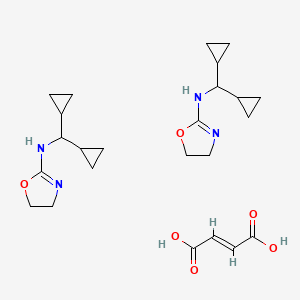
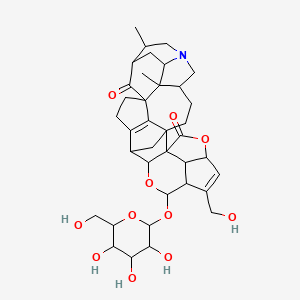
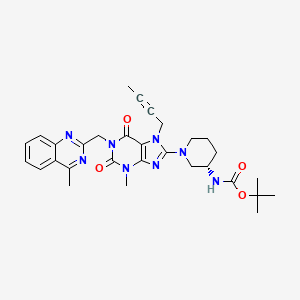

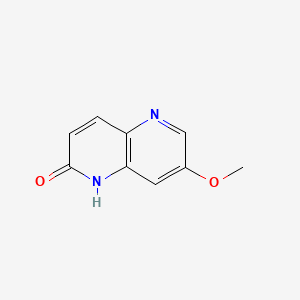
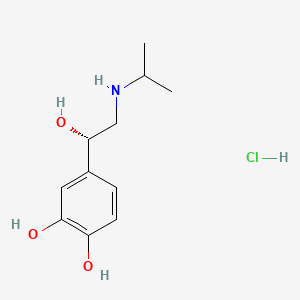
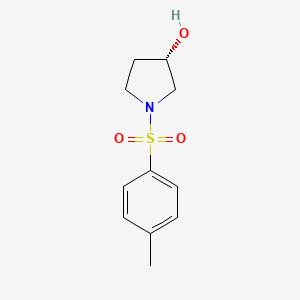
![(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B](/img/new.no-structure.jpg)
